molecular formula C14H9Cl2FO2 B1420726 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-10-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420726
CAS No.: 1160260-10-5
M. Wt: 299.1 g/mol
InChI Key: AGXAJOHSPMEURE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a chloro group at the 5th position and a fluorobenzyl group at the 2nd position of the benzoyl chloride structure

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It can be used to modify biomolecules such as proteins and peptides, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

Safety and Hazards

The safety and hazards associated with 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride are not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the desired benzoyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction Reactions: The aromatic ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 5-Chloro-2-fluorobenzoyl chloride
  • 4-Fluorobenzyl chloride
  • 2,3,4,5,6-Pentafluorobenzoyl chloride

Comparison:

  • 5-Chloro-2-fluorobenzoyl chloride: Similar in structure but lacks the benzyl ether linkage, making it less versatile in certain synthetic applications.
  • 4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the benzoyl chloride functionality, limiting its reactivity.
  • 2,3,4,5,6-Pentafluorobenzoyl chloride: Highly fluorinated, offering different electronic properties and reactivity compared to 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride.

The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that is valuable in various chemical applications.

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXAJOHSPMEURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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